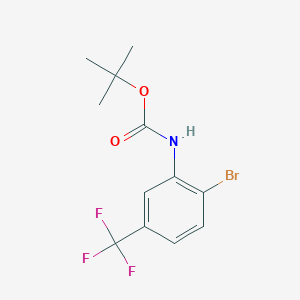

Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate

Description

Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate is a carbamate-protected aniline derivative featuring a bromo substituent at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

tert-butyl N-[2-bromo-5-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYVPCDPIQCCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-5-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenyl ring can be subjected to oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, resulting in the formation of the corresponding phenylcarbamate without the bromine substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted phenylcarbamates.

Oxidation: Formation of oxidized phenylcarbamates.

Reduction: Formation of reduced phenylcarbamates.

Scientific Research Applications

Chemistry: Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect is determined by the specific biological pathway or chemical reaction in which the compound is involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1150114-27-4)

- Structural Differences : Replaces the trifluoromethyl group with two fluorine atoms at positions 2 and 3.

- Impact : The difluoro substituents introduce moderate electron-withdrawing effects, enhancing electrophilicity but with reduced lipophilicity compared to the trifluoromethyl group. This compound is less sterically hindered, favoring reactions like Suzuki-Miyaura coupling .

- Applications : Used in cross-coupling reactions for constructing polyfluorinated biaryl systems.

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3)

- Structural Differences : Substitutes the trifluoromethyl group with a methoxy (-OCH₃) group.

- Impact : The methoxy group is electron-donating, decreasing the ring’s electrophilicity. This reduces reactivity in electrophilic substitutions but improves solubility in polar solvents.

- Applications : Intermediate in synthesizing alkoxy-substituted aromatic amines for drug discovery .

2-Bromo-5-(tert-butoxycarbonylamino)pyridine (CAS 218594-15-1)

Functional Group Variations

tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4)

- Structural Differences : Contains a methyl group at position 2 instead of trifluoromethyl.

- Impact : The methyl group is electron-donating, reducing electrophilicity but increasing steric bulk. This limits accessibility for nucleophilic attacks compared to the trifluoromethyl analog.

- Applications : Used in alkylation and amination reactions for agrochemical intermediates .

tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

- Structural Differences : A spirocyclic carbamate lacking aromaticity and halogen substituents.

- Impact : The absence of bromo and trifluoromethyl groups eliminates electrophilic reactivity but enhances conformational rigidity.

- Applications : Building block for spirocyclic drug candidates targeting central nervous system disorders .

Comparative Data Table

EWG = Electron-Withdrawing Group

Biological Activity

Tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate (CAS No. 384793-21-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula: C12H13BrF3N2O2

- Molecular Weight: 340.14 g/mol

- Structure: The compound features a tert-butyl group, a bromo substituent, and a trifluoromethyl group on a phenyl ring, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This compound has been shown to inhibit certain enzyme activities, modulating biochemical pathways involved in various diseases .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of enzymes such as branched-chain amino acid transaminases (BCATs). These enzymes are crucial in amino acid metabolism and have been implicated in cancer progression. High-throughput screening has identified related compounds that exhibit selective inhibition of BCATs, suggesting a potential pathway for the biological activity of this compound .

Anticancer Activity

A study focused on the synthesis and evaluation of various carbamate derivatives, including those related to this compound, demonstrated significant anticancer properties. The derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Pharmacokinetics and Toxicology

In vivo studies have assessed the pharmacokinetics of similar compounds, revealing that modifications like the trifluoromethyl group can enhance metabolic stability and reduce toxicity. Such findings underscore the importance of structural characteristics in determining the safety profile and efficacy of potential therapeutic agents .

Comparative Analysis

| Compound Name | CAS Number | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | 384793-21-9 | Enzyme inhibition, anticancer | Modulation of metabolic pathways |

| Related Compound A | [CAS] | Antimicrobial | Receptor binding |

| Related Compound B | [CAS] | Anticancer | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate in the lab?

- Methodological Answer : The synthesis typically involves coupling reactions between a brominated trifluoromethylphenylamine and tert-butyl carbamate. Protecting group strategies (e.g., Boc groups) are critical to prevent undesired side reactions. Reaction conditions such as anhydrous environments and catalysts (e.g., palladium for cross-coupling) are essential. Post-synthesis purification via column chromatography and characterization by -NMR, -NMR, and LCMS (e.g., m/z 757 [M+H]+ as in Example 324) ensure product integrity .

Q. How can the stability of this compound be optimized during storage and experimental use?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture or strong oxidizing agents, as the trifluoromethyl and carbamate groups may hydrolyze. Stability tests via TLC or HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) should be performed periodically .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., tert-butyl protons at ~1.3 ppm; aromatic protons at 7–8 ppm). -NMR confirms the trifluoromethyl group (-CF) at ~-60 ppm.

- LCMS/HPLC : LCMS verifies molecular weight (e.g., m/z 757 [M+H]+), while HPLC assesses purity and retention behavior .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, replacing bromine with boronic acids (e.g., 2-methoxy-6-(trifluoromethyl)phenylboronic acid) can generate biaryl derivatives. Reaction optimization requires Pd catalysts (e.g., Pd(PPh)), inert atmospheres, and monitoring by TLC/LCMS .

Q. What role do crystal structure analyses play in understanding this compound’s molecular interactions?

- Methodological Answer : X-ray crystallography reveals hydrogen bonding (e.g., N–H···O interactions in carbamate groups) and halogen bonding (Br···F contacts), which influence packing and solubility. Studies on analogous tert-butyl carbamates show that steric hindrance from the tert-butyl group affects conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore antimicrobial potential?

- Methodological Answer :

- Derivatization : Replace the bromine or trifluoromethyl group with halogens/electron-withdrawing groups (e.g., -CN, -NO) to test activity against Candida albicans or Escherichia coli.

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to microbial targets like leucyl-tRNA synthetase. Compare with analogs like 5-trifluoromethyl-2-formylphenylboronic acid, which showed moderate antifungal activity .

Q. What advanced analytical methods resolve contradictions in reaction yield data?

- Methodological Answer :

- Reaction Monitoring : Use in-situ IR or -NMR to track intermediate formation.

- HPLC Method Optimization : Adjust mobile phase (e.g., acetonitrile/water gradients) to separate byproducts. For example, a retention time shift from 1.23 to 1.45 minutes under modified conditions may indicate impurities .

Q. How can the compound’s reactivity with nucleophiles be exploited in PROTAC synthesis?

- Methodological Answer : The carbamate group can undergo nucleophilic cleavage (e.g., with amines) to generate free amines for linker conjugation in PROTACs. For instance, coupling with 6-(trifluoromethyl)picolinamide derivatives (as in Entry 223) requires pH control (pH 7–9) and stoichiometric optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.